Furan, 2-butyl-5-iodo-
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Overview
Description
2-Butyl-5-iodofuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-5-iodofuran can be synthesized through several methods. One common approach involves the iodination of 2-butylfuran. This reaction typically uses iodine or an iodine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective iodination at the 5-position of the furan ring .
Industrial Production Methods
While specific industrial production methods for 2-butyl-5-iodofuran are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-iodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reaction and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furans, while oxidation can produce furanones or other oxygenated derivatives.
Scientific Research Applications
2-Butyl-5-iodofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-butyl-5-iodofuran in chemical reactions involves the reactivity of the iodine atom and the furan ring. The iodine atom can act as a leaving group in substitution reactions, while the furan ring can participate in various electrophilic and nucleophilic reactions. The specific molecular targets and pathways depend on the reaction context and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Butylfuran: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Iodofuran: Lacks the butyl group, affecting its physical and chemical properties.
2-Butyl-5-bromofuran: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
2-Butyl-5-iodofuran is unique due to the presence of both the butyl group and the iodine atom, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and other research applications.
Properties
CAS No. |
558472-48-3 |
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Molecular Formula |
C8H11IO |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-butyl-5-iodofuran |
InChI |
InChI=1S/C8H11IO/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |
InChI Key |
LNOLBNMWYHDNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)I |
Origin of Product |
United States |
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